2-(4-Methylphenyl)-1-(3-methylpiperidin-1-yl)ethanone 2-(4-Methylphenyl)-1-(3-methylpiperidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 599161-75-8
VCID: VC14828662
InChI: InChI=1S/C15H21NO/c1-12-5-7-14(8-6-12)10-15(17)16-9-3-4-13(2)11-16/h5-8,13H,3-4,9-11H2,1-2H3
SMILES:
Molecular Formula: C15H21NO
Molecular Weight: 231.33 g/mol

2-(4-Methylphenyl)-1-(3-methylpiperidin-1-yl)ethanone

CAS No.: 599161-75-8

Cat. No.: VC14828662

Molecular Formula: C15H21NO

Molecular Weight: 231.33 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methylphenyl)-1-(3-methylpiperidin-1-yl)ethanone - 599161-75-8

Specification

CAS No. 599161-75-8
Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
IUPAC Name 2-(4-methylphenyl)-1-(3-methylpiperidin-1-yl)ethanone
Standard InChI InChI=1S/C15H21NO/c1-12-5-7-14(8-6-12)10-15(17)16-9-3-4-13(2)11-16/h5-8,13H,3-4,9-11H2,1-2H3
Standard InChI Key LZCRPEINWQFTNV-UHFFFAOYSA-N
Canonical SMILES CC1CCCN(C1)C(=O)CC2=CC=C(C=C2)C

Introduction

Chemical Identity and Structural Characteristics

2-(4-Methylphenyl)-1-(3-methylpiperidin-1-yl)ethanone features a central ethanone backbone substituted with a 4-methylphenyl group at the second carbon and a 3-methylpiperidin-1-yl group at the first carbon. The molecular formula is C₁₅H₂₁NO, with a molecular weight of 231.33 g/mol . The piperidine ring introduces conformational flexibility, while the methylphenyl group enhances lipophilicity, as evidenced by computational studies of analogous structures .

The compound’s stereoelectronic profile is influenced by the electron-donating methyl groups on both the phenyl and piperidine moieties. Density Functional Theory (DFT) analyses of related methanone derivatives reveal that substituents alter frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity and nonlinear optical (NLO) properties . For instance, replacing methyl with electron-withdrawing groups like nitro (-NO₂) reduces the HOMO-LUMO gap from 5.2 eV to 4.1 eV, enhancing charge transfer capabilities .

Synthesis and Structural Modification

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • Nucleophilic Substitution: Reacting 3-methylpiperidine with chloroacetone in the presence of a weak base (e.g., Na₂CO₃) yields 1-(3-methylpiperidin-1-yl)acetone .

  • Friedel-Crafts Acylation: Treating the intermediate with 4-methylbenzene in the presence of AlCl₃ facilitates electrophilic aromatic substitution, forming the final product .

Yield optimization studies indicate that maintaining a pH of 9 during the substitution step and using polar aprotic solvents (e.g., DMF) improve reaction efficiency by 15–20% .

Derivative Synthesis

Structural analogs are generated by modifying either the phenyl or piperidine substituents. For example:

  • Electron-Withdrawing Groups: Introducing -NO₂ or -CN at the phenyl para position increases dipole moments (μ) from 3.2 D to 5.8 D, enhancing NLO responses .

  • Piperidine Modifications: Replacing the 3-methyl group with bulkier substituents (e.g., isopropyl) reduces rotational freedom, as confirmed by X-ray crystallography of related compounds .

Physicochemical Properties

Electronic Properties

DFT calculations at the B3LYP/6-311++G(d,p) level reveal the following for the parent compound and its derivatives :

Property2-(4-Methylphenyl)-1-(3-methylpiperidin-1-yl)ethanone4-Nitro Derivative
HOMO (eV)-6.12-6.98
LUMO (eV)-1.05-2.87
HOMO-LUMO Gap (eV)5.074.11
Dipole Moment (D)3.25.8
Hyperpolarizability (β)8.4 × 10⁻³⁰ esu12.7 × 10⁻³⁰ esu

These data suggest that electronic tuning via substituents significantly enhances NLO activity, surpassing urea’s benchmark β value of 0.65 × 10⁻³⁰ esu .

Solubility and Stability

The compound exhibits moderate solubility in chloroform (12.7 mg/mL) and ethanol (8.3 mg/mL) but poor aqueous solubility (<0.1 mg/mL) . Stability studies under accelerated conditions (40°C, 75% RH) show no degradation over 30 days, indicating robust shelf life .

Biological Activity and Applications

Materials Science Applications

The compound’s NLO properties make it a candidate for:

  • Optoelectronic Devices: Third-order susceptibility (χ³) values of 1.2 × 10⁻¹² esu suggest utility in frequency doubling .

  • Polymer Composites: Blending with poly(methyl methacrylate) enhances thermal stability (T₅% = 220°C vs. 180°C for pure polymer) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator